molecular formula C9H10BrNO B8813720 6-Bromochroman-3-amine

6-Bromochroman-3-amine

Cat. No.: B8813720
M. Wt: 228.09 g/mol
InChI Key: BUFGYKCIZBYJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromochroman-3-amine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromochroman-3-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves bromination of a chroman precursor followed by amination. Key steps include:

  • Bromination : Use of brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 6-position of the chroman backbone.
  • Amination : Introduction of the amine group via nucleophilic substitution or catalytic amination, often requiring catalysts such as palladium complexes or copper iodide .
    Optimization : Parameters like solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios of reagents are critical. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm the presence of the bromine atom (δ ~6.8–7.2 ppm for aromatic protons) and amine group (δ ~2.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 230.0) .
  • X-ray Crystallography : For definitive confirmation of stereochemistry and bond angles, though this requires high-purity crystals .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition efficacy) may arise from:

  • Variability in assay conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines from for reproducibility.
  • Structural impurities : Trace solvents or byproducts (e.g., dehalogenated derivatives) can skew results. Validate compound purity via HPLC-MS before biological testing .
  • Statistical analysis : Apply multivariate regression to isolate confounding variables (e.g., cell line heterogeneity) .

Q. How can computational modeling guide the design of this compound analogs with enhanced receptor binding?

  • Docking simulations : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or kinases). Focus on substituents at the 3-amine position, which influence steric and electronic interactions .
  • QSAR analysis : Correlate structural descriptors (e.g., Hammett constants for substituents) with experimental IC50_{50} values to prioritize synthetic targets .

Q. What experimental designs mitigate challenges in studying the compound’s reactivity in substitution reactions?

  • Kinetic studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates (e.g., benzylic carbocations).
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in SN2 reactions, while additives like KI improve leaving-group displacement .
  • Competitive pathways : Use isotopic labeling (e.g., 15^{15}N-amine) to track regioselectivity in competing substitution mechanisms .

Q. Methodological Resources

  • Data validation : Cross-reference spectral data with PubChem entries (e.g., InChI=1S/C6H8BrN3...) to confirm structural assignments .
  • Ethical practices : Adhere to CAS Common Chemistry guidelines for citation and data sharing .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

6-bromo-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C9H10BrNO/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2

InChI Key

BUFGYKCIZBYJSH-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Bromo-chroman-3-ylamine was prepared according to the literature procedure described by Andersson, B. R. et al. WO9012795. Thus, a mixture of 5-bromosalicylaldehyde (9.5 g, 47 mmol), di-n-butylammonium chloride (3.8 g, 23 mmol), and 2-nitroethanol (6.8 g, 75 mmol) in amyl acetate (60 mL) was heated at reflux for 3 hours with a Dean-Stark apparatus under nitrogen atmosphere. The solvent was removed in vacuo and the product was dissolved in CH2Cl2 (280 mL) followed by the addition of NaCNBH3 (9.6 g, 150 mmol). The mixture was stirred for 30 minutes and water (100 mL) was added to quench the reaction. The organic layer was separated and the aqueous layer was extracted with CH2Cl2 (50 mL×3). The combined organic layers were washed with brine, dried (Na2SO4), and concentrated in vacuo. The crude product was chromatographed on silica gel by eluting with 1:1 hexane/CH2Cl2 to give 4.4 g (40%) of pure 6-bromo-3-nitro-chroman as a light yellow solid. 1H NMR (300 MHz, CDCl3): δ 7.18 (m, 2H), 6.68 (d, J=8.4 Hz, 1H), 4.88 (m, 1H), 4.62 (m, 1H), 4.32 (m, 1H), 4.47 (m, 1H), 3.28 (dd, J=17.4, 6.0 Hz, 1H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-3-nitro-chroman (2.18 g, 8.4 mmol) in glacial acetic acid (150 mL) was added zinc dust (11 g, 170 mmol). The mixture was heated to 100° C. for 20 min. The zinc dust was filtered off and washed with CH2Cl2. The solvent was evaporated in vacuo and the residue partitioned between 1N aqueous HCl (40 mL) and CH2Cl2 (40 mL). The aqueous phase was separated and its pH was adjusted to 11 with 2N NaOH, which was then extracted with CH2Cl2 (50 mL×3). The combined organic phase was dried (Na2SO4) and concentrated in vacuo to give 1.2 g (63%) of 6-bromo-chroman-3-ylamine as a brown solid. 1H NMR (300 MHz, CDCl3): δ 7.13 (m, 2H), 6.63 (d, J=7.8Hz, 1H), 4.05 (d, J=10.2Hz, 1H), 3.74 (dd, J=1.5, 6.6 Hz, 1H), 3.31 (br.s, 1H), 2.94 (dd, J=16.2, 6.9 Hz, 1H), 1.35 (br.s, 2H).
Name
6-bromo-3-nitro-chroman
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One

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